molecular formula C14H19N3O3S2 B2871638 5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide CAS No. 1705064-09-0

5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide

Cat. No.: B2871638
CAS No.: 1705064-09-0
M. Wt: 341.44
InChI Key: DBTPCBSYJKPPDK-UHFFFAOYSA-N
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Description

5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursorsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the pyrazole or thiophene rings .

Scientific Research Applications

5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid
  • (5-methyl-1,2-oxazol-3-yl)methanesulfonamide
  • 4-butoxy-N-{[4-(dimethylamino)oxan-4-yl]methyl}-3,5-dimethoxybenzamide

Uniqueness

Compared to similar compounds, 5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

5-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-11-2-3-14(21-11)22(18,19)16-13-8-15-17(10-13)9-12-4-6-20-7-5-12/h2-3,8,10,12,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTPCBSYJKPPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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